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molecular formula C24H50N4O4 B2435914 8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane CAS No. 216504-14-2

8,11-Bis(Boc)-1,8,11,18-tetraazaoctadecane

Cat. No. B2435914
M. Wt: 458.688
InChI Key: IEYOODPJPHFNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06258976B1

Procedure details

A solution of anhydrous hydrazine (1 ml) was added to a stirred mixture of anhydrous ethanol (30 ml) and methylene chloride (20 ml) containing N,N′-bis(t-butyloxycarbonyl)-N,N′-bis(6-phthalimidohexyl)-1,2-diaminoethane (2.8 g; example 9). The reaction was continued overnight and the precipitated phthalazinedione by-product was removed by filtration. The filtrate on concentration at reduced pressure gave the title compound (1.5 g) as an oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N,N′-bis(t-butyloxycarbonyl)-N,N′-bis(6-phthalimidohexyl)-1,2-diaminoethane
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NN.C(O)C.[C:6]([O:10][C:11]([N:13]([CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][N:47]1C(=O)C2=CC=CC=C2C1=O)[CH2:14][CH2:15][N:16]([C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][N:23]1C(=O)C2=CC=CC=C2C1=O)=[O:12])([CH3:9])([CH3:8])[CH3:7]>C(Cl)Cl>[NH2:47][CH2:46][CH2:45][CH2:44][CH2:43][CH2:42][CH2:41][N:13]([C:11]([O:10][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:12])[CH2:14][CH2:15][N:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][NH2:23])[C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NN
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N,N′-bis(t-butyloxycarbonyl)-N,N′-bis(6-phthalimidohexyl)-1,2-diaminoethane
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCN(CCCCCCN1C(C=2C(C1=O)=CC=CC2)=O)C(=O)OC(C)(C)C)CCCCCCN2C(C=1C(C2=O)=CC=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated phthalazinedione by-product was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate on concentration at reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCCCCCN(CCN(C(=O)OC(C)(C)C)CCCCCCN)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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